molecular formula C11H24N2 B13334734 1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine

1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine

Katalognummer: B13334734
Molekulargewicht: 184.32 g/mol
InChI-Schlüssel: ZNAOXVLUULEMCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine is an organic compound that belongs to the class of amines It features a cycloheptane ring substituted with an aminoethyl group and two methyl groups on the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of cycloheptanone with 2-bromoethylamine hydrobromide, followed by reductive amination with formaldehyde and dimethylamine. The reaction conditions typically include the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, such as methyl iodide or ethyl bromide.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted amines.

Wissenschaftliche Forschungsanwendungen

1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-aminoethyl)piperazine: Similar in structure but with a piperazine ring instead of a cycloheptane ring.

    N,N-dimethylcyclohexylamine: Similar in structure but with a cyclohexane ring instead of a cycloheptane ring.

    1-(2-aminoethyl)-N,N-dimethylcyclohexan-1-amine: Similar in structure but with a cyclohexane ring instead of a cycloheptane ring.

Uniqueness

1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine is unique due to its cycloheptane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Eigenschaften

Molekularformel

C11H24N2

Molekulargewicht

184.32 g/mol

IUPAC-Name

1-(2-aminoethyl)-N,N-dimethylcycloheptan-1-amine

InChI

InChI=1S/C11H24N2/c1-13(2)11(9-10-12)7-5-3-4-6-8-11/h3-10,12H2,1-2H3

InChI-Schlüssel

ZNAOXVLUULEMCH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1(CCCCCC1)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.